Product packaging for Nirvanol(Cat. No.:CAS No. 631-07-2)

Nirvanol

Número de catálogo: B014652
Número CAS: 631-07-2
Peso molecular: 204.22 g/mol
Clave InChI: UDTWZFJEMMUFLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Nirvanol (5-Ethyl-5-phenylhydantoin) is a derivative of hydantoin that exhibits significant anticonvulsant properties, making it a compound of interest in neuroscience and pharmacology research. Its 5-ethyl-5-phenyl substitution pattern is structurally analogous to that of phenobarbital, which contributes to its biological activity . Historically, it has been utilized in the study of chorea treatment, providing a foundational model for investigating movement disorders . From a research perspective, this compound offers a valuable tool for studying stereoselective metabolism. Investigations have demonstrated that its (S)-enantiomer undergoes aromatic hydroxylation at a rate approximately 14 times faster than the (R)-enantiomer, making it a relevant compound for pharmacogenetic and drug metabolism studies . In vivo studies have shown that its anticonvulsant potency and protective index can be significantly modulated, providing insights into drug interactions and metabolic pathways . Researchers employ this compound to explore the mechanisms of anticonvulsant action, the impact of metabolic transformation on drug efficacy, and the complex interplay between chemical structure and pharmacological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B014652 Nirvanol CAS No. 631-07-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTWZFJEMMUFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874185
Record name Nirvanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-07-2, 2216-93-5
Record name Nirvanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylphenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 5-ethyl-5-phenyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nirvanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC33388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nirvanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-5-phenylhydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLPHENYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Biosynthesis of Nirvanol

Metabolic Conversion Pathways of Nirvanol

The primary pathway for this compound formation in biological systems involves the metabolic conversion of mephenytoin (B154092). This process is a crucial aspect of mephenytoin's pharmacokinetics.

Biotransformation of Mephenytoin to this compound via Cytochrome P450 Enzymes

The conversion of mephenytoin to this compound occurs through an N-demethylation reaction, a process largely mediated by cytochrome P450 (CYP) enzymes in the liver. wikipedia.orgglpbio.com Research indicates that specific CYP isoforms are responsible for this biotransformation. The N-demethylation of (S)-mephenytoin to this compound in human liver microsomes is primarily catalyzed by CYP2B6 and CYP2C9. page-meeting.org CYP2B6 has been identified as the predominant catalyst for this N-demethylation, especially at higher substrate concentrations.

Specific Role of CYP2C19 Isoform in N-demethylation of Mephenytoin

While cytochrome P450 2C19 (CYP2C19) is a key enzyme in the metabolism of mephenytoin, its primary role is in the 4'-hydroxylation of the (S)-enantiomer of mephenytoin, rather than its N-demethylation to this compound. koreascience.krcaymanchem.comresearchgate.netnih.govresearchgate.net The (S)-mephenytoin 4'-hydroxylation pathway is a well-established marker for CYP2C19 activity and polymorphism. researchgate.net The N-demethylation of (S)-mephenytoin to this compound is predominantly carried out by CYP2B6 and CYP2C9. page-meeting.org

Stereoselective Metabolism of Mephenytoin Enantiomers to this compound

The metabolism of mephenytoin is stereoselective, meaning that its different enantiomers are processed distinctly in the body. koreascience.kruzh.chresearchgate.net The (R)-enantiomer of mephenytoin is primarily N-demethylated to form this compound. koreascience.kr In contrast, the (S)-enantiomer of mephenytoin undergoes rapid hydroxylation, primarily to 4-hydroxymephenytoin, a reaction mediated by CYP2C19. koreascience.krcaymanchem.com

This compound itself also exhibits stereoselective metabolism. The (S)-enantiomer of this compound undergoes significantly more hydroxylation at the 4-position of its phenyl group compared to the (R)-enantiomer, with an approximate 14-fold difference in hydroxylation rates. wikipedia.orgnih.gov Studies in humans have shown that the urinary excretion rates of (S)-nirvanol and its 4-hydroxylated metabolite (S-4-OH-PEH) have half-lives of approximately 4.5 days, whereas those of (R)-nirvanol and its 4-hydroxylated metabolite (R-4-OH-PEH) are approximately 10 days. nih.gov The initial ratio of S-4-OH-PEH to R-4-OH-PEH in urine was observed to be 14:1. nih.gov

Formation of this compound from Other Precursor Compounds

Based on extensive research, mephenytoin is the primary and most well-documented precursor compound for the metabolic formation of this compound in biological systems. Current literature does not extensively describe other significant metabolic conversion pathways leading to this compound from different precursor compounds.

Laboratory Synthesis Approaches for this compound

This compound has been a subject of laboratory synthesis since the early 20th century, with its synthesis (as 4,4-phenylethyl-hydantoin) reported as early as 1922. wikipedia.orgeurekaselect.com Modern laboratory synthesis approaches often focus on producing specific enantiomers, particularly the (S)-enantiomer, due to its biological activity. ontosight.ai

Key synthetic strategies include:

Chiral Chemistry and Asymmetric Synthesis: The synthesis of (S)-(+)-Nirvanol specifically involves chiral chemistry and asymmetric synthesis techniques to achieve high enantiomeric purity. ontosight.ai

Palladium-Catalyzed Cycloaddition: A concise synthesis of both this compound and mephenytoin has been achieved through a palladium-catalyzed (3 + 2) cycloaddition reaction. This method involves the reaction of 5-vinyloxazolidine-2,4-diones (VOxD) with (thio)isocyanates. Enantioselective versions of this transformation have also been explored. organic-chemistry.org

General Hydantoin (B18101) Synthesis Methods: Other general methods for synthesizing hydantoins can be adapted for this compound. These include:

Reaction of α-amino methyl ester hydrochlorides with carbamates, which can yield 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins. This process avoids hazardous reagents and involves the cyclization of ureido derivatives under basic conditions. organic-chemistry.org

Reaction of carbodiimides with α-bromo or α-chloroaryl acetic acids, which can produce N,N′-substituted 5-arylhydantoins under mild conditions and in high yields. organic-chemistry.org

The synthesis of colored derivatives of this compound has also been reported, indicating further chemical modifications and synthetic exploration of the compound. acs.org

Direct Synthesis Methods: Cyclization Reactions (e.g., Bucherer-Bergs Reaction)

Direct laboratory synthesis of 5-ethyl-5-phenylhydantoin (this compound) can be achieved through various cyclization reactions. A prominent method is the Bucherer-Bergs reaction, which involves the condensation of a ketone, such as propionphenone, with ammonium (B1175870) carbonate and potassium cyanide under reflux conditions prepchem.comsrrjournals.com. This reaction yields 5-ethyl-5-phenylhydantoin as a solid precipitate upon cooling and filtration. For instance, a reported synthesis achieved a 66% yield of 5-ethyl-5-phenyl-hydantoin with a melting point of 202°C using this method prepchem.com.

Table 1: Example Data for Direct Synthesis of 5-Ethyl-5-phenylhydantoin

ReactantAmount (mol)SolventConditionsProduct Yield (%)Melting Point (°C)
Propionphenone0.2Ethanol (B145695)Reflux, 8 hours, stirring66202
Ammonium Carbonate0.8Water
Potassium Cyanide0.4Ethanol

Alternative Synthetic Routes for Hydantoin Modification

Beyond direct cyclization to form the core hydantoin ring, numerous alternative synthetic routes exist for the preparation and modification of hydantoin derivatives, including those structurally related to this compound. These methods allow for the introduction of various substituents at positions C-5, N-1, and N-3 of the hydantoin ring srrjournals.com.

Key alternative strategies include:

From α-amino nitriles: Treatment of α-amino nitriles with carbon dioxide can lead to disubstituted ureas, which subsequently cyclize and hydrolyze to form 3-N-substituted hydantoins mdpi.com.

From α-amino esters and carbamates: A simple reaction involving α-amino methyl ester hydrochlorides and carbamates provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins in good yields via ureido derivatives that cyclize under basic conditions srrjournals.comorganic-chemistry.org.

From α-amino acid amides: Optically pure α-amino amides can be utilized to prepare enantiomerically pure hydantoins, often employing reagents like triphosgene (B27547) for cyclization mdpi.comorganic-chemistry.org.

Palladium-catalyzed cycloaddition: A (3+2) cycloaddition reaction between 5-vinyloxazolidine-2,4-diones and (thio)isocyanates has been developed to synthesize various (thio)hydantoins organic-chemistry.org.

N-Arylation: Copper-mediated N-arylation of hydantoins with substituted aryl/heteroaryl boronic acids offers a route to N-arylated hydantoins, often under mild conditions organic-chemistry.org.

Reaction with carbodiimides: The reaction of carbodiimides with α-haloaryl acetic acids can produce N,N'-substituted 5-arylhydantoins under mild conditions and high yields organic-chemistry.org.

Synthesis of N-1 substituted hydantoins: An efficient three-step route involves the reaction of amines with cyanogen (B1215507) bromide to form cyanamides, followed by treatment with methyl bromoacetate (B1195939) and subsequent hydrolysis and cyclization to yield N-1 substituted hydantoins researchgate.net.

Asymmetric Synthesis Techniques for Enantiomeric Purity of (S)-(+)-Nirvanol

The synthesis of (S)-(+)-Nirvanol, an enantiomerically pure form of the compound, is crucial due to the distinct biological activities often associated with specific stereoisomers ontosight.aiptfarm.pl. Asymmetric synthesis techniques are employed to ensure high enantiomeric purity of the desired (S)-enantiomer ontosight.ai.

Methods for achieving enantiomeric purity in hydantoin synthesis, applicable to (S)-(+)-Nirvanol, include:

Chiral starting materials: Utilizing optically pure α-amino amides as starting materials, followed by cyclization with reagents such as triphosgene, can lead to enantiomerically pure hydantoins organic-chemistry.org.

Chiral auxiliaries: The use of recyclable chiral auxiliaries, often in the form of Ni(II) complexes with glycine (B1666218) Schiff bases, allows for the enantioselective alkylation to form chiral centers, which can then be disassembled to reclaim the auxiliary and the desired enantiopure amino acid derivative, a principle applicable to the synthesis of chiral compounds mdpi.com.

Catalytic asymmetric synthesis: This involves the use of chiral catalysts (e.g., small organic molecules, transition metal complexes, or enzymes) to create a chiral environment that preferentially forms one enantiomer over another ptfarm.plchiralpedia.comnih.gov. This approach is highly valued for its ability to produce large volumes of enantiopure products chiralpedia.com.

Enzymatic strategies: Enzymes exhibit exquisite chemo-, regio-, and stereoselectivity, making them valuable tools for asymmetric synthesis. They can facilitate stereoselective transformations of prochiral compounds into chiral products in enantiopure form nih.gov.

These advanced synthetic methodologies are vital for producing (S)-(+)-Nirvanol with the necessary enantiomeric purity for research and potential applications.

Biochemical Interactions and Metabolic Fate of Nirvanol

Enzymatic Pathways and Nirvanol Metabolism

The metabolism of this compound is largely driven by oxidative and conjugative enzymatic pathways, leading to its biotransformation and elimination.

Cytochrome P450 enzymes play a central role in the oxidative metabolism of many xenobiotics, including this compound.

This compound is recognized as a substrate for specific cytochrome P450 isoforms, most notably CYP2C19 bertin-bioreagent.comcaymanchem.combiomol.com. The metabolic conversion of mephenytoin (B154092) to this compound itself is primarily mediated by CYP2C19 smolecule.com. The activity of CYP2C19 is a key determinant in the metabolic clearance of this compound, and its metabolism can be significantly influenced by the co-administration of other drugs that either inhibit or induce this enzyme smolecule.com. For instance, (+)-N-3-benzyl-nirvanol has been identified as a potent and selective competitive inhibitor of recombinant CYP2C19, with reported Kᵢ values ranging from 210 to 280 nM in human liver preparations nih.govresearchgate.net.

The oxidative metabolism of this compound exhibits significant stereoselectivity, particularly concerning the hydroxylation of its enantiomers. Research indicates that the (S)-enantiomer of this compound undergoes hydroxylation at the 4-position of the phenyl group approximately 14 times more extensively than the (R)-enantiomer wikipedia.orgnih.gov. This stereoselective hydroxylation leads to differential elimination rates for the two enantiomers; the urinary excretion rates of (S)-Nirvanol and its hydroxylated metabolite have half-lives of approximately 4.5 days, while those of (R)-Nirvanol and its hydroxylated form are around 10 days nih.gov. This suggests that the same drug-metabolizing enzymes are involved in the aromatic hydroxylation of S-mephenytoin and S-Nirvanol nih.gov.

Table 1: Stereoselective Hydroxylation of this compound Enantiomers

EnantiomerHydroxylation Rate (Relative to R-enantiomer)Urinary Excretion Half-Life (approx.)
(S)-Nirvanol~14 times higher wikipedia.orgnih.gov4.5 days nih.gov
(R)-Nirvanol1 (reference)10 days nih.gov

A primary oxidative pathway for this compound is aromatic hydroxylation, leading to the formation of hydroxylated metabolites. A prominent example is 4-Hydroxythis compound (5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione), where a hydroxyl group is introduced at the para-position (4-position) of the phenyl ring wikipedia.orgnih.govontosight.aiarchive.org. Studies in humans have shown that individuals classified as "extensive metabolizers" excrete significant quantities of 4-Hydroxythis compound, whereas "poor metabolizers" excrete only trace amounts nih.gov. This difference is consistent with CYP2C19's role in the formation of S-4'-hydroxythis compound core.ac.ukusm.my.

Table 2: Key Hydroxylated Metabolite of this compound

Metabolite NameSite of HydroxylationPrimary Enzyme Involvement
4-Hydroxythis compound4-position of Phenyl Group wikipedia.orgnih.govCYP2C19 core.ac.ukusm.my

The hydroxylated metabolites of this compound, particularly the (R)-isomer of 4-Hydroxythis compound, are of interest due to their potential biological activities ontosight.ai. Research suggests that these metabolites may possess therapeutic applications, including the modulation of enzymatic pathways and exhibiting antioxidant properties ontosight.ai. Such activities imply that these hydroxylated forms could play a role in the treatment or management of conditions associated with oxidative stress and enzymatic dysregulation ontosight.ai.

Cytochrome P450 Isoform Interactions

Formation of Hydroxylated Metabolites (e.g., 4-Hydroxythis compound)

Disposition and Elimination of this compound

The disposition and elimination of this compound are characterized by stereoselective metabolic pathways and various excretion routes, including plasma pharmacokinetics, biliary, and urinary excretion, with evidence of enterohepatic recirculation.

Plasma Pharmacokinetics of this compound Enantiomers

The metabolism of this compound is stereoselective, with the (S)-enantiomer undergoing approximately 14 times more hydroxylation at the 4-position of the phenyl group compared to the (R)-enantiomer. wikipedia.org Studies in dogs using the enantiomers of phenylethylhydantoin (PEH), which is this compound, demonstrated distinct plasma pharmacokinetics. The l-form of PEH exhibited a longer plasma half-life (23.3 ± 1.0 hours) compared to the d-form (16.3 ± 1.0 hours) (P < 0.005). Volumes of distribution and renal clearances for both enantiomers were found to be practically identical. nih.gov

In humans, the population pharmacokinetics of S-nirvanol have been analyzed. The formation rate constant of S-nirvanol was estimated differently for poor metabolizers (PMs) versus the rest of the population (extensive and intermediate metabolizers). The elimination clearance of S-nirvanol (CL80) was determined, and its central volume (V8) was set to different values based on the CYP2C19 metabolizer phenotype (PMs vs. other metabolizers). page-meeting.org

Table 1: Plasma Half-lives of this compound Enantiomers in Dogs

Enantiomer (Form)Plasma Half-life (hours) ± S.E.
l-form23.3 ± 1.0
d-form16.3 ± 1.0

Biliary and Urinary Excretion of this compound and Its Metabolites

Excretion of drugs and their metabolites primarily occurs via urine and bile. abdn.ac.uk In dogs, hepatic hydroxylation of this compound demonstrates stereoselectivity, leading to an approximately 10-fold difference in the urinary excretion of its major metabolites, d- and l-hydroxyphenylethylhydantoin (HPEH). nih.gov Furthermore, in bile, 7.3 ± 1.6 µmol of d-HPEH were eliminated within the first 6 hours, whereas l-HPEH was not detectable. This preferential biliary output of d-HPEH over l-HPEH suggests that both hepatic uptake and microsomal hydroxylation of PEH contribute to the observed high degree of stereoselectivity. nih.gov

In humans, after a single oral dose of mephenytoin, the urinary elimination of its demethylated metabolite, this compound (5-ethyl-5-phenylhydantoin), was low, accounting for approximately 1% of the dose over 24 hours. This highlights the significance of 3-methyl-5-ethyl-5-(4-hydroxyphenyl)hydantoin (4-OH-M) as the major metabolite of mephenytoin, with 43 ± 7% (SD) of a single oral dose being eliminated as its glucuronide in urine. nih.gov Generally, water-soluble metabolites are excreted renally, while larger molecular-weight drugs and their polar metabolites, particularly glucuronide conjugates, are prone to biliary excretion and subsequent elimination in feces. abdn.ac.ukyoutube.com

Drug-Drug Interactions Involving this compound Metabolism

This compound's metabolism is susceptible to drug-drug interactions, primarily due to its involvement with the cytochrome P450 enzyme system, specifically CYP2C19.

Influence of CYP2C19 Inhibitors and Inducers on this compound Metabolism

This compound is an active metabolite of mephenytoin and serves as a substrate for the cytochrome P450 (CYP) isoform CYP2C19. caymanchem.comsmolecule.combertin-bioreagent.combiomol.com Consequently, the metabolism of this compound can be significantly influenced by other drugs that either inhibit or induce the activity of CYP2C19. smolecule.com CYP2C19 is a highly polymorphic enzyme, and genetic variations in this enzyme contribute to considerable inter-individual variability in drug metabolism and pharmacokinetics. hee.nhs.uk

Research has identified potent and selective inhibitors of CYP2C19. For instance, (+)-N-3-benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital have been shown to be competitive inhibitors of recombinant CYP2C19. (+)-N-3-benzyl-nirvanol demonstrated a K(i) value of 250 nM for recombinant CYP2C19 and inhibited (S)-mephenytoin 4'-hydroxylase activity (a marker for native microsomal CYP2C19) with K(i) values ranging from 210 to 280 nM in human liver preparations. nih.govresearchgate.net In contrast, their antipodes were considerably less potent (20- to 60-fold). nih.gov

Conversely, drugs that induce CYP2C19 can accelerate this compound's metabolism. Rifampicin is a known strong inducer of CYP2C19. fda.gov Enzyme inducers can stimulate multiple drug metabolism pathways, often leading to decreased plasma concentrations of co-administered drugs that are substrates for these enzymes. pharmacytimes.com

Table 2: K(i) Values for CYP2C19 Inhibitors

InhibitorTarget EnzymeK(i) (nM) (Recombinant CYP2C19)K(i) (nM) (Human Liver Microsomes)
(+)-N-3-benzyl-nirvanolCYP2C19250210-280
(-)-N-3-benzyl-phenobarbitalCYP2C197971-94

Co-administration Effects with Other Anticonvulsants and Medications

The co-administration of this compound with other anticonvulsants or various medications can lead to altered efficacy or an increased risk of adverse effects, primarily due to metabolic competition or other pharmacokinetic interactions. smolecule.com Drug interactions are common among antiepileptic drugs (AEDs) and other medications, and these interactions can have significant clinical implications. epilepsy.comnih.gov Such interactions can result in changes in the blood levels of both medications, which may involve a decrease in both levels, a decrease in one while the other increases, or unpredictable effects. epilepsy.com

Pharmacokinetic interactions involving AEDs can arise from drugs acting as enzyme inhibitors (e.g., felbamate, rufinamide, stiripentol) or as enzyme inducers (e.g., oxcarbazepine, topiramate). nih.gov Understanding these interactions is crucial for optimizing therapeutic regimens that involve this compound. smolecule.com

Neuropharmacological Aspects of Nirvanol

Anticonvulsant Activities of Nirvanol

This compound exhibits significant anticonvulsant activity, a property that has been investigated in various preclinical models.

Efficacy in Seizure Models (e.g., Maximal Electroshock (MES) in Mice)

Studies have demonstrated this compound's efficacy in the Maximal Electroshock (MES) seizure model in mice, a widely utilized preclinical model for evaluating the ability of compounds to prevent seizure spread through neural tissue medchemexpress.combertin-bioreagent.comsmolecule.comuc.pt. In this model, this compound effectively blocks the hind leg tonic extensor phase, which is the endpoint used to determine anticonvulsant activity bertin-bioreagent.comsmolecule.com. The effective dose 50 (ED50), which is the dose required to protect 50% of the animals from seizures, has been determined for this compound at different time points following administration.

Table 1: Efficacy of this compound in Maximal Electroshock (MES) Seizure Model in Mice

Time After Intraperitoneal InjectionED50 (mg/kg)
30 minutes23
2 hours30

Data derived from medchemexpress.comsmolecule.com.

Comparison of Efficacy with Mephenytoin (B154092)

This compound is the primary active metabolite responsible for the anticonvulsant effects of mephenytoin wikipedia.orgveeprho.comsimsrc.edu.in. Mephenytoin itself is metabolized in the liver by the CYP2C19 enzyme to form this compound veeprho.com. While mephenytoin was introduced as an anticonvulsant, its use has been less common compared to other anticonvulsants due to variable metabolism and a higher risk of side effects veeprho.com. The anticonvulsant activity of mephenytoin is largely attributed to this compound wikipedia.orgveeprho.comsimsrc.edu.in. The half-life of mephenytoin is approximately 7 hours, but the active metabolite, this compound, has a significantly longer half-life, ranging from about 95 to 144 hours simsrc.edu.in. This extended half-life of this compound contributes to its sustained anticonvulsant effects.

Mechanisms of Action Underlying Neuropharmacological Effects

The precise mechanisms by which this compound exerts its neuropharmacological effects, particularly its anticonvulsant activity, are understood in the context of its classification as a hydantoin (B18101) derivative and its relationship to mephenytoin.

Putative Modulation of Neuronal Excitability

As a hydantoin, this compound is believed to modulate neuronal excitability, a common mechanism among this class of anticonvulsants drugbank.comnih.govnih.gov. Anticonvulsants like mephenytoin, and by extension its active metabolite this compound, are thought to stabilize the threshold against hyperexcitability in neurons drugbank.com. This stabilization is crucial in preventing the excessive neuronal activity characteristic of seizures nih.gov. The action involves promoting sodium efflux from neurons, which helps to maintain the membrane sodium gradient and reduce post-tetanic potentiation at synapses. The reduction of post-tetanic potentiation is significant as it prevents cortical seizure foci from triggering adjacent cortical areas drugbank.com.

Interactions with Ion Channels or Neurotransmitter Systems (if supported by research)

Research suggests that mephenytoin, the parent compound of this compound, is known to target sodium channel protein type 5 subunit alpha drugbank.comnih.gov. This interaction with voltage-gated sodium channels is a well-established mechanism for many anticonvulsants, leading to the stabilization of neuronal membranes and the inhibition of repetitive firing of action potentials drugbank.com. While direct detailed research on this compound's specific interactions with ion channels or neurotransmitter systems is not extensively documented, its role as the active metabolite of mephenytoin implies that it likely contributes to similar modulatory effects on neuronal ion channels, particularly sodium channels, to exert its anticonvulsant action. Neurotransmitters interact with receptor proteins on the postsynaptic membrane, causing ion channels to open or close, which can lead to depolarization or hyperpolarization of the neuron, thereby influencing the initiation of action potentials williams.edulibretexts.org.

Specific Therapeutic Applications in Neurological Disorders

Historically, this compound has been noted for its utility in the treatment of chorea wikipedia.org. In contemporary research, this compound shows potential for investigation in epilepsy-related neurological disorders, primarily due to its demonstrated anticonvulsant effects in preclinical models medchemexpress.comsmolecule.commedchemexpress.com. Its continued study is often linked to understanding the metabolism and pharmacodynamics of mephenytoin in epilepsy patients wikipedia.org.

Treatment of Chorea

This compound has historically been utilized in the management of chorea, a neurological disorder characterized by involuntary, jerky movements primarily affecting the shoulders, hips, and face. wikipedia.orgsmolecule.com Early research from the 1930s documented the application of this compound in the treatment of chorea, with studies such as "Treatment of Chorea by this compound" and "The this compound Treatment of Chorea" exploring its efficacy. amanote.comnih.govnih.gov

Potential for Epilepsy-Related Neurological Diseases

This compound exhibits notable anticonvulsant activity, indicating its potential in the research and development for epilepsy-related neurological diseases. wikipedia.orgsmolecule.combiomol.commedchemexpress.com Investigations into its anticonvulsant effects have demonstrated its ability to block the hind leg tonic extensor phase in mouse models of seizures induced by maximal electroshock (MES). smolecule.combiomol.commedchemexpress.com

Research findings on this compound's efficacy in seizure models are detailed in the table below:

Model/ParameterValue (ED50)Time Post-AdministrationReference
Mouse Maximal Electroshock (MES)23 mg/kg30 minutes smolecule.commedchemexpress.com
Mouse Maximal Electroshock (MES)30 mg/kg2 hours smolecule.commedchemexpress.com

This data suggests a relatively potent effect of this compound in controlling seizures compared to its precursor, mephenytoin. smolecule.com

Further studies have investigated the disposition of this compound in epileptic patients. When mephenytoin, its precursor, was administered at a daily dose of 400 mg, this compound reached a mean steady-state plasma level of 18 µg/ml. neurology.org The mean plasma half-life of this compound in these patients was observed to be 114 hours, significantly longer than that of mephenytoin, which had a mean half-life of 17 hours. neurology.org During mephenytoin therapy, some patients experienced a reduction in seizure activity. neurology.org The compound continues to be of interest for research in epilepsy-related neurological disorders. medchemexpress.com

Toxicological and Adverse Response Profiles of Nirvanol

Adverse Metabolic Reactions to Nirvanol

"this compound sickness" is a notable adverse metabolic reaction associated with the administration of this compound, first described in the 1920s. amjcaserep.com This condition is recognized as a hypersensitivity reaction, bearing clinical similarities to serum sickness. smolecule.comif-pan.krakow.plkarger.comjabfm.orgbioline.org.br The disorder was particularly prevalent when this compound was administered over prolonged periods, especially in children undergoing treatment for chorea. if-pan.krakow.plunmc.edukarger.combioline.org.br The symptoms of "this compound sickness" typically resolved upon discontinuation of the compound. bioline.org.br This syndrome is also encompassed within the broader category of anticonvulsant hypersensitivity syndrome (AHS). jabfm.orgbioline.org.br The term "this compound sickness" emerged from the original German designation for phenytoin (B1677684), a related "nerve sedative." if-pan.krakow.plinformahealthcare.com

Early observations from 1928 interpreted the adverse reactions to this compound as allergic phenomena. karger.com The resemblance of "this compound sickness" to serum sickness strongly suggests an underlying immune basis for its manifestations. if-pan.krakow.pl Indeed, the phenomenon of drug reaction with eosinophilia and systemic symptoms (DRESS) was initially observed in conjunction with this compound use. amjcaserep.com Molecular and cellular investigations further support the involvement of the immune system as a contributing factor in AHS, a syndrome that includes "this compound sickness." jabfm.org

Peripheral eosinophilia, an increase in eosinophil white blood cells, was documented as early as 1926 in patients experiencing this compound-related adverse effects and is a common finding in "this compound sickness." if-pan.krakow.plunmc.edukarger.com Furthermore, this compound, or closely related diphenylhydantoin, has been shown to induce lymphocytosis, an increase in lymphocytes in the blood. annualreviews.org While the precise pathogenesis by which these compounds trigger a host immune response remains under investigation, it is hypothesized to involve the activation of T cells or the reactivation of viruses belonging to the Herpesviridae family. amjcaserep.combioline.org.br

The systemic effects characteristic of "this compound sickness" include a constellation of symptoms that manifest following exposure.

Fever and Rash: A typical skin eruption usually appeared between 9 and 12 days after the initiation of this compound administration, while fever commonly developed between 6 and 9 days. karger.com The rash can present as a red or purple discoloration and, in some instances, may progress to blistering or peeling of the skin. clevelandclinic.org Fever and rash are considered primary diagnostic criteria for this condition. if-pan.krakow.pljabfm.orgbioline.org.brnih.gov

Water/Electrolyte Imbalance: Studies investigating the metabolism during "phenylethylhydantoin sickness" (an earlier term for this compound sickness) specifically monitored changes in water and electrolyte balance. jci.org While not always directly cited as a primary symptom of "this compound sickness" in the same manner as fever, rash, or leukopenia, conditions such as prolonged fever, which is a hallmark of this compound sickness, can contribute to fluid loss and subsequent electrolyte imbalances. vacancer.commedicalnewstoday.comhealthline.com The metabolic investigations suggest that sudden changes in water and electrolyte balance can occur during the course of the sickness. jci.org

Characterization of "this compound Sickness"

Allergic Manifestations and Immune Responses

Stereoselective Toxicology of this compound Enantiomers

This compound exists as enantiomers, and its metabolism exhibits stereoselectivity, a crucial aspect of its toxicological profile. wikipedia.orgnih.gov The (S)-enantiomer, also referred to as the d-isomer of this compound, undergoes significantly greater hydroxylation at the 4-position of the phenyl group compared to the (R)-enantiomer (l-isomer), with an approximate 14-fold difference in metabolic rate. wikipedia.orgnih.gov Historically, the d-isomers (S-enantiomers) of mephenytoin (B154092) and its metabolite this compound were considered potential teratogens due to their p-hydroxylation via an arene oxide intermediate. nih.gov

However, experimental findings in pregnant Swiss ICR mice revealed an unexpected outcome: only the l-nirvanol (R-enantiomer), which produces less arene oxide, demonstrated fetal toxicity. This toxicity manifested as an eight-fold increase in fetal resorptions and an 11% decrease in fetal body weight, while the other treatment groups showed minimal or no toxicity. nih.gov This observation challenges the sole implication of the arene oxide as the putative hydantoin (B18101) teratogen. nih.gov

Further research on the R-enantiomer of this compound (R-PEH) in epileptic patients demonstrated minimal metabolism during chronic administration. In these studies, complete blood counts and liver function tests remained unaltered, and no other adverse effects were reported. nih.gov This suggests that if arene oxide intermediate metabolites are indeed implicated in the toxicity of mephenytoin and racemic this compound, the R-enantiomer may represent a safer therapeutic alternative. nih.gov

Both (R)-(-)-Nirvanol and (S)-(+)-Nirvanol are classified with several hazard statements, indicating their potential for toxicity. These include being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335). smolecule.comnih.gov Additionally, (R)-(-)-Nirvanol has been documented as a poison via subcutaneous administration and moderately toxic via intraperitoneal administration, with reported human systemic effects such as allergic dermatitis and elevated body temperature. It is also recognized as an experimental teratogen and has demonstrated experimental reproductive effects.

Potential for Organ-Specific Toxicity (if documented in research)

Research has documented the potential for this compound to exert organ-specific toxic effects, particularly due to its metabolic pathways and the nature of its adverse reactions.

Hepatic and Renal Systems: this compound undergoes primary metabolism in the liver and is subsequently excreted by the kidneys. healthwire.pk Consequently, individuals with pre-existing liver or kidney conditions necessitate careful monitoring when exposed to this compound. healthwire.pk Elevated levels of liver enzymes, specifically alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST), have been observed in cases presenting with fever, rash, and leukopenia, which are indicative of drug-induced hypersensitivity reactions that can impact liver function. nih.gov

Hematological System: The precursor compound, mephenytoin, is known to induce potentially fatal blood dyscrasias in a small percentage of patients. wikipedia.org As a systemic effect of "this compound sickness," leukopenia (a reduction in white blood cell count) has been consistently observed. if-pan.krakow.pljci.org A general decrease in blood cell counts, including white blood cells, is a reported adverse effect. medicalstore.com.pk

Respiratory System: this compound is associated with the potential to cause respiratory irritation. smolecule.comnih.gov

Central Nervous System: Adverse effects on the central nervous system have been documented, including the potential for extrapyramidal symptoms, characterized by muscle stiffness or tremors, and restlessness. clevelandclinic.orghealthwire.pksehatmund.com Seizures are also a possible adverse effect. clevelandclinic.orgmedicalstore.com.pk In cases of overdose, severe central nervous system depression leading to profound drowsiness, muscle spasms, seizures, and even loss of consciousness can occur. healthwire.pk

Advanced Research Methodologies and Analytical Approaches for Nirvanol

Analytical Techniques for Quantification of Nirvanol and Its Metabolites

Accurate quantification of this compound and its metabolites in various matrices is fundamental to pharmacokinetic and metabolic studies. Chromatographic and spectroscopic techniques are indispensable tools in this regard.

Chromatographic Methods (e.g., Gas-Liquid Chromatography, HPLC, LC-MS/MS)

Chromatographic methods are widely utilized for the separation, identification, and quantification of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are primary techniques in pharmaceutical analysis ijpsjournal.comnews-medical.netnih.gov. For this compound and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a sensitive and enantiospecific method for quantification in biological samples such as human plasma and urine nih.govdiva-portal.org.

A validated enantiospecific LC-MS/MS method has been developed for the quantification of S- and R-Nirvanol, as well as S- and R-4'-hydroxymephenytoin (a metabolite of mephenytoin (B154092), from which this compound is also a metabolite) nih.govdiva-portal.org. Plasma samples are typically prepared using protein precipitation with acetonitrile, while urine samples are diluted with the mobile phase before injection nih.govdiva-portal.org. Separation of analytes is achieved using a chiral alpha(1)-acid glycoprotein (B1211001) (AGP) column, followed by detection via electrospray ionization tandem mass spectrometry nih.gov.

The method's sensitivity is demonstrated by its low lower limit of quantification (LLOQ) and broad validated concentration ranges in plasma and urine. For instance, in plasma, the LLOQ for S-Nirvanol was 1 ng/mL, while for R-Nirvanol, it was 3 ng/mL nih.govdiva-portal.org. The intra-day precision (coefficient of variation, CV) for plasma samples was reported to be less than 12.4%, and for urine samples, less than 6.4% nih.govdiva-portal.org. Accuracy values ranged from 87.2-108.3% for plasma and 98.9-104.8% for urine nih.govdiva-portal.org.

Table 1: Quantification Parameters for this compound and Metabolites by LC-MS/MS in Human Plasma and Urine nih.govdiva-portal.org

Compound (Enantiomer)MatrixLower Limit of Quantification (LLOQ)Validated Concentration Range
S-NirvanolPlasma1 ng/mL1-1000 ng/mL
R-NirvanolPlasma3 ng/mL3-1500 ng/mL
S-4'-hydroxymephenytoinPlasma1 ng/mL1-500 ng/mL
R-4'-hydroxymephenytoinPlasma1 ng/mL1-500 ng/mL
All compoundsUrine3 ng/mL3-5000 ng/mL

Spectroscopic Techniques (e.g., UV/VIS Spectroscopy, Nuclear Magnetic Resonance)

Spectroscopic techniques, such as Ultraviolet-Visible (UV/VIS) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for the characterization, purity assessment, and quantification of pharmaceutical compounds labmanager.commdpi.com. UV-Vis spectroscopy is commonly employed to measure the concentration of an active pharmaceutical ingredient (API) and can detect unwanted absorption peaks from impurities labmanager.com. It is a validated and reliable technique for quantifying drugs in various formulations labmanager.com.

NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed insights into the molecular structure, atomic environments, and stereochemistry of a compound labmanager.commdpi.comlehigh.edu. It is used to confirm the molecular structure and composition of raw materials and finished products, ensuring they match specified standards labmanager.com. While UV-Vis is highly useful for quantification, NMR offers comprehensive structural elucidation, revealing the presence of structurally similar or trace-level components through spectral interpretation labmanager.comlehigh.edu. These techniques are often used in combination to provide overlapping and complementary information for accurate compound analysis lehigh.edu.

In Vitro and In Vivo Research Models for this compound Studies

Understanding the metabolic pathways and pharmacological effects of this compound necessitates the use of various research models, ranging from isolated cellular components to whole organisms.

Human Liver Microsomes and Recombinant CYP Isoforms for Metabolic Studies

Human liver microsomes and recombinant cytochrome P450 (CYP) isoforms are widely recognized as gold standards for in vitro studies of drug metabolism and drug-drug interactions creative-bioarray.comthermofisher.comnih.gov. These models are crucial for identifying the specific CYP enzymes responsible for metabolizing a compound and for evaluating potential inhibition or induction of these enzymes creative-bioarray.comnih.gov.

This compound's metabolism is known to be stereoselective, with the (S)-enantiomer undergoing significantly more hydroxylation at the 4-position of the phenyl group compared to the (R)-enantiomer wikipedia.org. Studies involving the parent compound mephenytoin, which is metabolized to this compound, have utilized human liver microsomes and recombinant CYP isoforms to characterize the metabolic activities of enzymes like CYP2C19 and CYP2B6 nih.govdiva-portal.orgnih.gov.

In vitro incubations typically involve the test compound with human liver microsomes or a panel of individually-expressed recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5) nih.govfda.gov. The incubation mixture generally includes the test compound, microsomal protein or expressed CYP enzyme, phosphate (B84403) buffer, magnesium chloride, and NADPH nih.govnih.gov. These studies help determine the contribution of specific enzymes to a metabolic pathway and assess the selectivity and potency of chemical inhibitors nih.govresearchgate.net.

Animal Models for Pharmacokinetic and Pharmacodynamic Evaluation (e.g., Mice, Dogs)

Animal models, particularly mice and dogs, are extensively used in preclinical research for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of compounds like this compound biorxiv.orgmdpi.comresearchgate.netnih.gov. These models are critical for predicting drug disposition in humans, assessing drug exposure over time, and understanding the relationship between drug concentration and its effects biorxiv.orgresearchgate.net.

Mice are frequently employed as small-animal models for studying drug metabolism and establishing proof-of-concepts due to their relatively short study times researchgate.net. Dogs serve as preferred large-animal models for clinical drug translation, particularly for evaluating the safety profile, central nervous system (CNS) PK/PD, and biodistribution parameters biorxiv.org. Studies in mice and dogs can assess how a compound is converted and distributed within the body mdpi.com. For instance, pharmacokinetic studies in mice and dogs have shown how a conjugate is rapidly converted to its components and distributed to tissues mdpi.com. While common experimental models like mice and dogs express homologs of human P450s, their substrate specificity can vary, though mice generally show a greater resemblance to human P450 function compared to other common research species researchgate.net.

Cellular and Subcellular Studies (e.g., Hepatocytes, Cytoplasm, Membrane)

Cellular and subcellular studies provide detailed insights into the mechanisms of drug metabolism and transport at a fundamental level. Primary human hepatocytes are considered the "gold standard" for in vitro evaluation of metabolism, drug-drug interactions, and toxicity of drug candidates thermofisher.comlnhlifesciences.org. These specialized liver cells perform the majority of the liver's biochemical and physiological functions, including the metabolism of xenobiotics lnhlifesciences.org.

Hepatocytes exhibit a highly polarized architecture and organization of their cytoplasm and plasma membrane, which are essential for their diverse metabolic, endocrine, and secretory tasks lnhlifesciences.orgnih.govresearchgate.net. Subcellular fractions, such as microsomes derived from the endoplasmic reticulum of hepatocytes, contain a rich assortment of CYP450 enzymes and are utilized for in vitro metabolic stability studies, CYP phenotyping, and metabolite characterization thermofisher.com. These studies allow researchers to investigate drug interactions with specific cellular components and understand how compounds are processed and transported at a subcellular level nih.gov.

Pharmacogenetic Studies Related to this compound Metabolism and Response

Pharmacogenetics explores how an individual's genetic makeup influences their response to drugs, including variations in drug metabolism and efficacy. This compound, a hydantoin (B18101) derivative (5-ethyl-5-phenylhydantoin), is a significant metabolite of the anticonvulsant mephenytoin and has been a subject of pharmacogenetic investigation due to its unique metabolic profile wikipedia.orgwikipedia.org.

Stereoselective Metabolism and Genetic Control

The metabolism of this compound is characterized by its stereoselectivity. Specifically, the (S)-enantiomer of this compound undergoes approximately 14 times more hydroxylation at the 4-position of its phenyl group compared to the (R)-enantiomer wikipedia.org. This differential metabolism highlights the precise enzymatic interactions involved in its biotransformation.

A crucial discovery in the pharmacogenetics of this compound is its co-inheritance with the mephenytoin hydroxylation polymorphism nih.gov. This polymorphism, often referred to as the mephenytoin defect or M-defect, represents a distinct genetic variation in drug hydroxylation in humans nih.gov. Studies have shown that the capacity to perform aromatic hydroxylation of this compound is directly linked to this mephenytoin hydroxylation polymorphism nih.gov.

Cytochrome P450 2C19 (CYP2C19) Involvement

The cytochrome P450 (CYP) enzyme system plays a central role in drug metabolism, and genetic variations within these enzymes can significantly alter drug pharmacokinetics and response nih.govuniroma1.it. The mephenytoin polymorphism, which dictates the metabolic rate of this compound, is primarily attributed to genetic variations in the CYP2C19 gene nih.govannualreviews.org. Two specific mutant alleles of CYP2C19 have been identified as causative factors for this polymorphism nih.govannualreviews.org. These genetic variations lead to different metabolizer phenotypes within the population.

Metabolizer Phenotypes and Prevalence

Individuals can be categorized into distinct metabolizer phenotypes based on their CYP2C19 genotype, affecting their ability to metabolize this compound and mephenytoin. These phenotypes include:

Extensive Metabolizers (EMs): Individuals with normal or wild-type CYP2C19 alleles, representing the majority of the population, who efficiently metabolize the drug uniroma1.it.

Poor Metabolizers (PMs): Individuals who are homozygous for autosomal recessive alleles leading to deficient aromatic drug hydroxylation nih.gov. These individuals exhibit a significantly reduced capacity to metabolize this compound and mephenytoin nih.govnih.gov.

Intermediate Metabolizers (IMs): Individuals who carry one normal and one functionally deficient allele, resulting in impaired drug oxidation capacity uniroma1.it.

A population study conducted in 221 unrelated healthy volunteers identified that 12 individuals (approximately 5%) exhibited defective aromatic hydroxylation of mephenytoin nih.gov. In a study focusing on Canadian Caucasians, the frequency of genetically deficient hydroxylation of mephenytoin (M-defect) was found to be 2% nih.gov. It is important to note that this M-defect has been demonstrated to occur independently of the sparteine/debrisoquine oxidation defect (S-defect), which is associated with CYP2D6 nih.govnih.gov.

The table below summarizes the key characteristics of CYP2C19 metabolizer phenotypes relevant to this compound metabolism:

PhenotypeGenetic BasisMetabolic Capacity (this compound/Mephenytoin)
Extensive Metabolizer (EM)Normal or wild-type CYP2C19 allelesEfficient
Poor Metabolizer (PM)Homozygous for autosomal recessive mutant CYP2C19 allelesSignificantly reduced
Intermediate Metabolizer (IM)Heterozygous for CYP2C19 allelesImpaired

Research Findings and Inhibitory Properties

Research findings further underscore the importance of CYP2C19 in this compound's metabolism. For instance, (+)-N-3-benzyl-nirvanol has been identified as a highly potent and selective competitive inhibitor of recombinant CYP2C19, with a reported inhibition constant (K(i)) of 250 nM researchgate.net. This demonstrates this compound's structural relevance to compounds that interact significantly with CYP2C19, providing insights into potential drug-drug interactions or the development of CYP2C19-specific probes.

Future Directions and Emerging Research Themes for Nirvanol

Development of Novel Nirvanol Derivatives for Enhanced Therapeutic Profiles

The synthesis and investigation of novel this compound derivatives represent a significant direction for uncovering compounds with improved therapeutic efficacy and specificity. This approach aims to leverage the core hydantoin (B18101) structure while introducing modifications to enhance desired pharmacological activities. Hydantoin derivatives, in general, are known for a wide range of therapeutic applications, including anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activities. researchgate.net

N-3-Benzylthis compound, a synthetic derivative of this compound, has emerged as a compound of particular interest. ontosight.ai It is recognized as a potent and selective human cytochrome P450 (CYP) 2C19 inhibitor. cenmed.comtargetmol.comresearchgate.nettargetmol.com Specifically, the (+)-N-3-Benzylthis compound enantiomer has demonstrated high potency as a competitive inhibitor of recombinant CYP2C19, exhibiting K(i) values in the range of 210 to 280 nM in human liver preparations. researchgate.net Its antipodal form, in contrast, shows significantly lower potency, being 20- to 60-fold less effective. researchgate.net

Beyond its role in modulating drug metabolism, N-3-Benzylthis compound is being investigated for its potential in broader therapeutic areas. Research indicates its relevance as a modulator of Integrin Linked Kinase (ILK), a protein implicated in various cellular processes. google.com This modulation suggests potential applications in treating ILK-mediated diseases, including certain cancers, such as triple-negative breast cancer, and inflammatory conditions. google.com The observed CYP2C19 inhibition value for N-3-Benzylthis compound is reported as 0.25 in this context. google.com

Investigation of this compound's Role in Other Biological Systems Beyond Neurology

While this compound is primarily known for its anticonvulsant effects and its role as a metabolite in neurological contexts, particularly as a metabolite of mephenytoin (B154092), wikipedia.orgcaymanchem.comontosight.aimedchemexpress.com extensive detailed research specifically delineating its direct roles in other distinct biological systems (e.g., cardiovascular, endocrine, or immune systems) is an area that warrants further exploration. The current body of literature predominantly focuses on its central nervous system activities. Future investigations could aim to identify and characterize any previously unrecognized physiological or pathological roles of this compound outside of neurology, potentially uncovering novel therapeutic targets or applications.

Advancements in Understanding the Stereochemistry-Activity Relationship of this compound

Understanding the stereochemistry-activity relationship (SAR) is paramount in drug development, as the spatial arrangement of atoms significantly influences a compound's pharmacological properties, including its potency, selectivity, and potential toxicity. uou.ac.innih.govijpsjournal.com this compound exhibits stereoselective metabolism, a critical factor in its pharmacological profile. wikipedia.orgnih.gov The (S)-enantiomer of this compound undergoes approximately 14 times more hydroxylation at the 4-position of its phenyl group compared to the (R)-enantiomer. wikipedia.org

Further research into the stereospecificity of this compound's interactions and metabolism is crucial. For instance, studies have shown that the R-enantiomer of this compound (R-PEH; R-normephenytoin) is minimally metabolized in humans, with a high mean urinary recovery of 86.6% of the dose at steady state, and only 5% accounting for 4-OH-PEH. nih.gov This contrasts sharply with the metabolism of racemic this compound and suggests that R-Nirvanol could represent a safer alternative if arene oxide intermediate metabolites are indeed implicated in this compound's toxicity. nih.gov Continued advancements in this area will contribute to the design of more selective and effective this compound-based therapeutics.

Integration of "Omics" Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of "omics" technologies, such as metabolomics and proteomics, offers powerful avenues for comprehensive biological understanding. metabolon.com Metabolomics, for example, can analyze the metabolic responses of living organisms to various conditions, aiding in biomarker discovery and understanding disease biochemistry. metabolon.comacs.org Proteomics, similarly, provides insights into protein expression changes and can be used in conjunction with metabolomics to measure metabolite levels in biological samples. acs.orgikp.de

While these technologies are widely applied in modern biomedical research, specific detailed findings directly integrating metabolomics or proteomics with this compound research are still emerging. One challenge noted in general metabolomic studies is the difficulty in putatively identifying isomers, such as this compound. core.ac.uk However, the application of "omics" methodologies holds significant promise for elucidating this compound's complete metabolic pathways, identifying novel biomarkers associated with its effects, and understanding its systemic impact at a molecular level. This holistic approach could reveal previously unknown biological interactions and therapeutic targets.

Computational Chemistry and Molecular Modeling for this compound Interactions

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and chemical research. These fields involve the development and application of computational methods to study molecular structure, physicochemical properties, and to predict molecular behavior. amazon.comkallipos.granu.edu.auresearchgate.net They are routinely employed in various aspects of drug design, including structure-based drug design (when target protein structural data is available) and ligand-based drug design (when such information is limited). tarosdiscovery.com Key applications include pharmacophore modeling, virtual screening of compound libraries, and de novo molecular design. amazon.comkallipos.granu.edu.autarosdiscovery.com

For this compound, computational approaches can be instrumental in elucidating its precise interactions with biological targets, predicting the binding affinities of its derivatives, and understanding the conformational dynamics that influence its activity. By generating hypotheses for molecular designs and assessing their properties in silico before synthesis, computational chemistry can significantly accelerate the rational design of new this compound analogs with enhanced therapeutic profiles and reduced off-target effects. tarosdiscovery.com This includes predicting spectroscopic properties, reaction mechanisms, and interpreting potential energy surfaces. anu.edu.au

Q & A

Q. What experimental methods are recommended for characterizing Nirvanol’s physical and chemical properties?

To determine this compound’s physical properties (e.g., melting point: 222–223°C, solubility in organic solvents), employ differential scanning calorimetry (DSC) for thermal analysis and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Solubility profiles should be validated using polar/nonpolar solvents under controlled temperature conditions. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential .

Q. How can researchers design assays to evaluate this compound’s anticonvulsant activity in preclinical models?

Use rodent seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) with this compound administered at varying doses (e.g., 10–100 mg/kg). Include positive controls (e.g., phenobarbital) and measure latency to seizure onset and duration. Pharmacokinetic parameters (e.g., half-life, bioavailability) should be assessed via plasma sampling and LC-MS/MS analysis. Ensure adherence to ethical guidelines for animal studies .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting this compound and its metabolites in plasma or tissue homogenates. Validate the method with calibration curves (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). For enzyme activity assays (e.g., CYP2B induction), use fluorogenic substrates and microsomal preparations from treated hepatocytes .

Advanced Research Questions

Q. How can conflicting data on this compound’s species-specific CYP2B enzyme induction be resolved?

Contradictions in CYP2B induction (e.g., higher activity in F344/NCr rats vs. mice) require cross-species pharmacokinetic studies and in vitro hepatocyte models. Compare enzyme kinetics (Km, Vmax) and genetic polymorphisms in CYP2B isoforms. Transcriptomic analysis (RNA-seq) of treated hepatocytes can identify regulatory pathways. Use CRISPR-edited cell lines to isolate species-specific factors .

Q. What methodologies address this compound’s metabolic stability and potential drug-drug interactions?

Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from multiple species. Identify major metabolites via LC-HRMS and assess inhibitory effects on cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4) using probe substrates. For in vivo relevance, perform cassette dosing studies in rodents with concurrent administration of known CYP inhibitors/inducers .

Q. How should researchers investigate genetic polymorphisms affecting this compound’s pharmacodynamic response?

Utilize genotyped animal models (e.g., CYP2B6-humanized mice) or human hepatocyte cultures from donors with distinct CYP2B6 alleles. Measure this compound’s metabolite ratios (e.g., hydroxylated vs. parent compound) and correlate with enzymatic activity. Population pharmacokinetic modeling can quantify variability in drug exposure linked to genetic factors .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Apply nonlinear regression models (e.g., sigmoidal Emax) to quantify efficacy and toxicity thresholds. For multi-parametric datasets (e.g., enzyme activity, gene expression), use multivariate analysis (PCA or PLS-DA) to identify key variables. Report 95% confidence intervals and effect sizes, adhering to guidelines for significance (p < 0.05 with Bonferroni correction) .

Q. How can researchers reconcile discrepancies in this compound’s reported toxicity thresholds across studies?

Perform a systematic review of existing data (e.g., EFSA guidelines for mycotoxins) and conduct comparative in vivo/in vitro assays under standardized conditions. Evaluate confounding factors such as impurity profiles (e.g., nivalenol contamination) or solvent effects. Meta-analysis tools can harmonize data from heterogeneous studies .

Experimental Design Challenges

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

Store this compound in amber vials at 2–8°C under inert gas (argon) to prevent oxidation. For in vitro assays, use freshly prepared solutions in DMSO (<0.1% final concentration) and avoid prolonged light exposure. Monitor degradation via periodic HPLC-UV checks .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

Combine phenotypic screening (e.g., seizure suppression) with target-specific assays (e.g., radioligand binding for GABA receptors). CRISPR-Cas9 knockdown of putative targets (e.g., α3β2 nAChRs) can confirm mechanism-specific effects. Cross-validate findings using orthogonal methods like isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nirvanol
Reactant of Route 2
Reactant of Route 2
Nirvanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.